![molecular formula C13H11FO2 B2672096 [2-(4-Fluorophenoxy)phenyl]methanol CAS No. 70764-39-5](/img/structure/B2672096.png)
[2-(4-Fluorophenoxy)phenyl]methanol
Descripción general
Descripción
[2-(4-Fluorophenoxy)phenyl]methanol: is an organic compound with the molecular formula C13H11FO2 and a molecular weight of 218.22 g/mol It is characterized by the presence of a fluorine atom attached to a phenoxy group, which is further connected to a phenylmethanol structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-Fluorophenoxy)phenyl]methanol typically involves the reaction of 4-fluorophenol with 2-bromobenzyl alcohol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) . The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient mixing, and temperature control to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [2-(4-Fluorophenoxy)phenyl]methanol can undergo oxidation reactions to form the corresponding or .
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base.
Major Products:
Oxidation: [2-(4-Fluorophenoxy)phenyl]aldehyde, [2-(4-Fluorophenoxy)phenyl]carboxylic acid.
Reduction: [2-(4-Fluorophenoxy)phenyl]methane.
Substitution: [2-(4-Fluorophenoxy)phenyl]chloride.
Aplicaciones Científicas De Investigación
Chemistry: [2-(4-Fluorophenoxy)phenyl]methanol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of fluorinated phenols on biological systems. It serves as a model compound to understand the interactions of fluorinated aromatic compounds with enzymes and receptors .
Medicine: Its fluorine atom enhances the metabolic stability and bioavailability of drug candidates .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and polymers .
Mecanismo De Acción
The mechanism of action of [2-(4-Fluorophenoxy)phenyl]methanol involves its interaction with specific molecular targets such as enzymes and receptors. The fluorine atom in the compound enhances its binding affinity and selectivity towards these targets. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the specific enzyme and the nature of the interaction .
Comparación Con Compuestos Similares
- [4-(4-Methoxyphenoxy)phenyl]methanol
- [4-(4-Nitrophenoxy)phenyl]methanol
- [4-(4-Bromophenoxy)phenyl]methanol
- [4-(4-Chlorophenoxy)phenyl]methanol
Comparison: Compared to its analogs, [2-(4-Fluorophenoxy)phenyl]methanol exhibits unique properties due to the presence of the fluorine atom. Fluorine enhances the compound’s metabolic stability, lipophilicity, and binding affinity to biological targets. This makes it a valuable compound in drug design and other applications where these properties are desirable .
Propiedades
IUPAC Name |
[2-(4-fluorophenoxy)phenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO2/c14-11-5-7-12(8-6-11)16-13-4-2-1-3-10(13)9-15/h1-8,15H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHUOIWVHXSPAQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)OC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
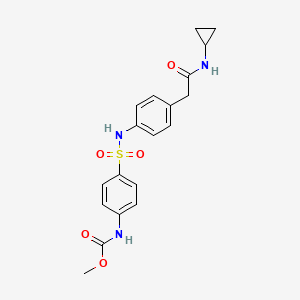
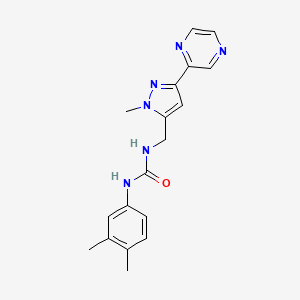
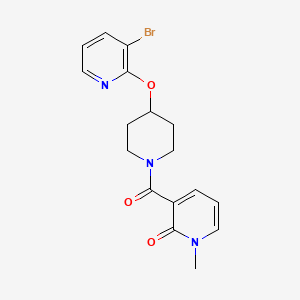
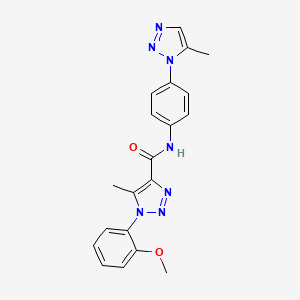
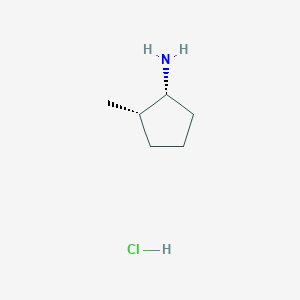
![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2672021.png)
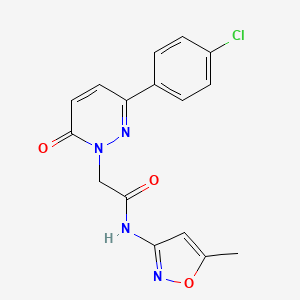

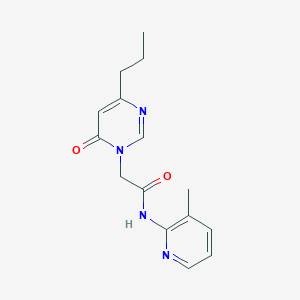
![N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2672026.png)
![3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(4-ethylphenyl)-1,4-dihydropyridazin-4-one](/img/structure/B2672029.png)
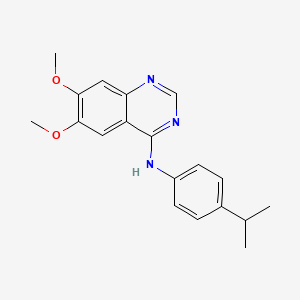
![N-[(furan-2-yl)methyl]-N'-{[4-(morpholin-4-yl)thian-4-yl]methyl}ethanediamide](/img/structure/B2672031.png)
![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2672033.png)
